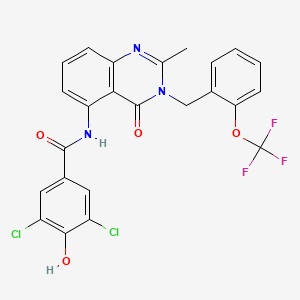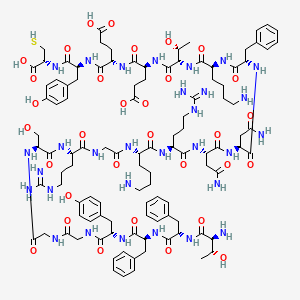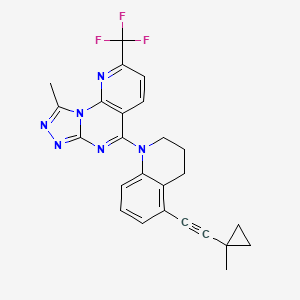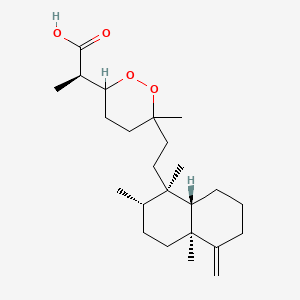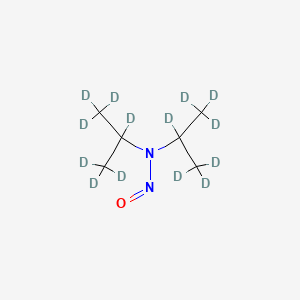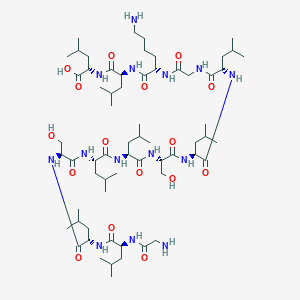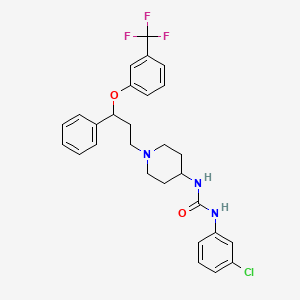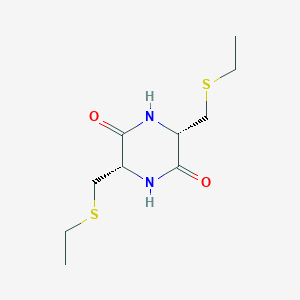
Cyclo(Met-Met)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(Met-Met), also known as cyclo(methionyl-methionine), is a cyclic dipeptide composed of two methionine residues. It belongs to the class of diketopiperazines, which are cyclic dipeptides formed by the cyclization of linear dipeptides.
準備方法
Synthetic Routes and Reaction Conditions: Cyclo(Met-Met) can be synthesized through the cyclization of linear methionine dipeptides. One common method involves the use of microwave-assisted cyclization in water, which provides high yields and is considered a green synthesis approach . The reaction typically involves heating the linear dipeptide in water under microwave irradiation, leading to the formation of the cyclic dipeptide.
Industrial Production Methods: Industrial production of cyclo(Met-Met) may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient production of cyclic dipeptides with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability of the production process .
化学反応の分析
Types of Reactions: Cyclo(Met-Met) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the hydroxyl radical-induced oxidation, which leads to the formation of an OH adduct . This reaction is significant in understanding the compound’s behavior under oxidative stress conditions.
Common Reagents and Conditions: Common reagents used in the reactions of cyclo(Met-Met) include oxidizing agents such as hydroxyl radicals and reducing agents like dithiothreitol (DTT). The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathways .
Major Products Formed: The major products formed from the oxidation of cyclo(Met-Met) include sulfoxides and other oxidized derivatives. These products are of interest in studying the compound’s stability and reactivity under different environmental conditions .
科学的研究の応用
Cyclo(Met-Met) has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a model compound to study peptide cyclization and stability. In biology, it is investigated for its potential role in protein interactions and functional analysis . In medicine, cyclo(Met-Met) is explored for its antioxidant and anti-aging properties, making it a candidate for cosmetic applications . Additionally, its ability to penetrate different layers of the skin has been studied for potential use in drug delivery systems .
作用機序
The exact mechanism of action of cyclo(Met-Met) is not fully understood. it is known to interact with various molecular targets and pathways. For instance, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and stabilize oxidized sulfur through the formation of two-centered three-electron bonds . This mechanism is significant in understanding its potential therapeutic effects and applications in oxidative stress-related conditions.
類似化合物との比較
Cyclo(Met-Met) is part of a broader class of cyclic dipeptides, including cyclo(Pro-Pro), cyclo(His-His), and cyclo(His-Met) . Compared to these compounds, cyclo(Met-Met) exhibits unique properties due to the presence of methionine residues, which contribute to its antioxidant activity and stability. The structural rigidity and lipophilicity of cyclo(Met-Met) also distinguish it from other cyclic dipeptides, making it a valuable compound for various research applications .
Conclusion
Cyclo(Met-Met) is a versatile cyclic dipeptide with significant potential in scientific research and industrial applications. Its unique properties, including antioxidant activity and stability, make it a valuable compound for studying peptide chemistry, protein interactions, and potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and explore its potential in various fields.
特性
分子式 |
C10H18N2O2S2 |
|---|---|
分子量 |
262.4 g/mol |
IUPAC名 |
(3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1 |
InChIキー |
JLEKFIZGPDWATR-HTQZYQBOSA-N |
異性体SMILES |
CCSC[C@@H]1C(=O)N[C@@H](C(=O)N1)CSCC |
正規SMILES |
CCSCC1C(=O)NC(C(=O)N1)CSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


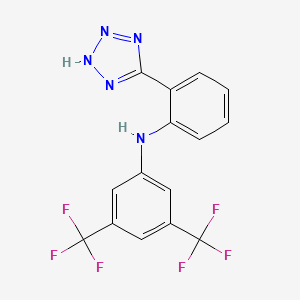
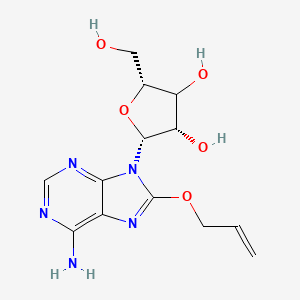
![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
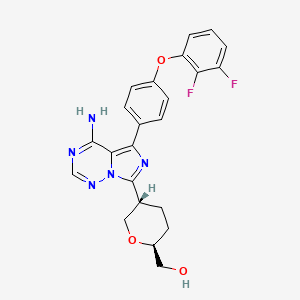
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
